molecular formula C50H60FeP2 B12540184 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)

Cat. No.: B12540184
M. Wt: 778.8 g/mol
InChI Key: NXYBUWYPJUZAMW-PQIQMQKFSA-N
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Description

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a complex organometallic compound It features a central iron(2+) ion coordinated by a phosphane ligand and a carbanide ligand, along with cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) typically involves the following steps:

    Ligand Preparation: The phosphane ligand is synthesized by reacting 3,5-dimethylphenylphosphine with 1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride under inert conditions.

    Complex Formation: The prepared ligand is then reacted with iron(2+) salts, such as iron(II) chloride, in the presence of a base to form the desired complex.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include maintaining an inert atmosphere to prevent oxidation and using high-purity reagents to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).

    Reduction: It can also be reduced back to iron(2+) from iron(3+).

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various phosphines, carbanides.

Major Products

    Oxidation: Iron(3+) complexes.

    Reduction: Iron(2+) complexes.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Biology and Medicine

    Drug Development: Research is ongoing to explore its potential as a drug delivery agent due to its ability to coordinate with various biological molecules.

    Imaging: The compound is investigated for use in imaging techniques, such as MRI, due to its magnetic properties.

Industry

    Chemical Manufacturing: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through coordination chemistry. The iron(2+) ion acts as a central metal atom, coordinating with the phosphane and carbanide ligands. This coordination alters the electronic structure of the iron ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Bis(3,5-dimethylphenyl)phosphane;iron(2+): Similar structure but lacks the dinaphthalen-1-ylphosphanylcyclopentyl group.

    Cyclopentadienyliron(2+) complexes: Similar iron coordination but different ligands.

Uniqueness

    Structural Complexity: The presence of both phosphane and carbanide ligands, along with the dinaphthalen-1-ylphosphanylcyclopentyl group, makes it structurally unique.

Properties

Molecular Formula

C50H60FeP2

Molecular Weight

778.8 g/mol

IUPAC Name

bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)

InChI

InChI=1S/C43H44P2.C5H10.2CH3.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;;;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t33-,38?,41?;;;;/m0..../s1

InChI Key

NXYBUWYPJUZAMW-PQIQMQKFSA-N

Isomeric SMILES

[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe+2]

Origin of Product

United States

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